Humantenmina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

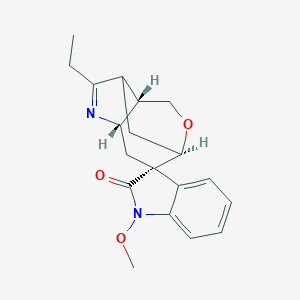

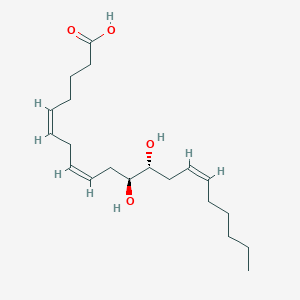

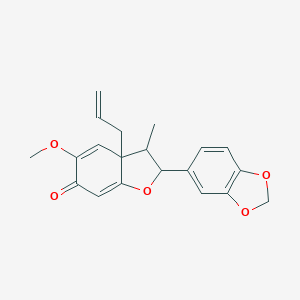

La humantenmina es un alcaloide indólico aislado de la planta Gelsemium elegans, que pertenece a la familia Gelsemiaceae . Este compuesto es conocido por sus posibles propiedades medicinales, particularmente en el tratamiento del dolor y la artritis reumatoide . También es reconocido por su toxicidad, lo que requiere un manejo y estudio cuidadosos .

Aplicaciones Científicas De Investigación

La humantenmina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La humantenmina ejerce sus efectos a través de interacciones con dianas y vías moleculares específicas. Se sabe que modula los receptores de glicina y los receptores del ácido gamma-aminobutírico tipo A en el sistema nervioso central . Estas interacciones conducen a la inhibición de la neurotransmisión, lo que contribuye a sus propiedades analgésicas y antiinflamatorias .

Safety and Hazards

Direcciones Futuras

The expression patterns of genes related to the Gelsenicine upstream biosynthesis pathway are being studied. This research is the first to examine the reference genes of G. elegans under different hormone treatments and will be useful for future molecular analyses of this medically important plant species .

Análisis Bioquímico

Biochemical Properties

Humantenmine interacts with several enzymes and proteins. It is metabolized by cytochrome P450 3A4 and 3A5 . The metabolic profiling of Humantenmine reveals nine metabolites in plasma, urine, and bile which are largely obtained by demethylation, hydroxylation, acetylation, and glycine conjugation .

Cellular Effects

Humantenmine has been shown to decrease the 14-day survival rate of mice to 17% after they are intragastrically treated with it, along with hepatic injury and increasing alanine aminotransferase (ALT)/aspartate aminotransferase (AST) levels .

Molecular Mechanism

The molecular mechanism of Humantenmine involves its metabolism by cytochrome P450 3A4 and 3A5

Temporal Effects in Laboratory Settings

In laboratory settings, Humantenmine is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . Most metabolites in urine are basically eliminated in 24 hours .

Metabolic Pathways

Humantenmine is involved in several metabolic pathways. It is metabolized by cytochrome P450 3A4 and 3A5, undergoing processes such as demethylation, hydroxylation, acetylation, and glycine conjugation .

Transport and Distribution

Humantenmine is absorbed rapidly and widely distributed in tissues

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de humantenmina implica la extracción de Gelsemium elegans utilizando un sistema de cromatografía líquida bidimensional . Este método incluye cromatografía de intercambio iónico seguida de cromatografía de fase inversa para aislar y purificar el compuesto . Las condiciones de reacción generalmente implican el uso de metanol como solvente y precipitación de proteínas para la preparación de la muestra .

Métodos de Producción Industrial

La producción industrial de this compound no está ampliamente documentada, pero generalmente sigue técnicas de extracción y purificación similares a las utilizadas en entornos de laboratorio. El proceso implica la extracción a gran escala de material vegetal, seguida de separación cromatográfica para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

La humantenmina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Halógenos, aminas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

La humantenmina a menudo se compara con otros alcaloides indólicos como la gelsemina y la koumina . Si bien los tres compuestos comparten características estructurales similares, la this compound es única por su mayor potencia y toxicidad . Otros compuestos similares incluyen:

- Humantenidina

- 11-Hidroxigelsenicina

- 11-Hidroxirankinidina

- Humantenirina

- Humantenina

- 11-Hidroxihumantenina

- Gelsevirina

Estos compuestos tienen propiedades fisicoquímicas y bioactividades variables, lo que los hace valiosos para diferentes aplicaciones de investigación y terapéuticas .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gelsenicine involves a total of 8 steps, starting from readily available starting materials. The key steps involve the formation of a pyrrole ring, followed by the introduction of a cyclopentene ring and a quaternary carbon center. The final step involves the formation of an imine bond.", "Starting Materials": [ "2-methyl-1,3-butadiene", "ethyl acetoacetate", "methylamine", "sodium hydride", "acetic anhydride", "p-toluenesulfonic acid", "benzaldehyde", "magnesium", "iodine" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,3-butadiene and ethyl acetoacetate using p-toluenesulfonic acid as a catalyst to form the pyrrole ring.", "Step 2: Alkylation of the pyrrole ring with methylamine using sodium hydride as a base to introduce a methyl group.", "Step 3: Formation of a cyclopentene ring through a Diels-Alder reaction between the pyrrole intermediate and 2-methyl-1,3-butadiene.", "Step 4: Reduction of the ketone group using sodium borohydride to form a secondary alcohol.", "Step 5: Protection of the secondary alcohol using acetic anhydride to form an acetate ester.", "Step 6: Formation of a Grignard reagent from benzaldehyde and magnesium.", "Step 7: Addition of the Grignard reagent to the acetate ester intermediate to introduce a quaternary carbon center.", "Step 8: Deacetylation of the acetate ester using iodine to form the imine bond and complete the synthesis of Gelsenicine." ] } | |

Número CAS |

82354-38-9 |

Fórmula molecular |

C19H22N2O3 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11?,12-,15-,17+,19-/m0/s1 |

Clave InChI |

BIGABVPVCRHEES-BTOOUBFQSA-N |

SMILES isomérico |

CCC1=N[C@H]2C[C@@]3([C@H]4CC1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |

SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |

SMILES canónico |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |

Apariencia |

Powder |

Sinónimos |

humantenmine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)